![molecular formula C20H18FNO4 B557251 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 203866-20-0](/img/structure/B557251.png)
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Descripción general
Descripción
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H18FNO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
The compound is a derivative of proline, a proteinogenic amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group is removed to allow the next amino acid to be added to the growing peptide chain .
Actividad Biológica
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a synthetic derivative of pyrrolidine that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunotherapy. This article aims to detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for protecting amino groups. Its molecular formula is , with a molecular weight of 355.36 g/mol. The presence of the fluorine atom in the pyrrolidine ring is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 355.36 g/mol |
CAS Number | Not specified |
Boiling Point | Not available |
Purity | Varies based on synthesis |
Biological Pathways
The compound's biological activity is primarily linked to its ability to inhibit specific protein interactions critical in cancer progression, notably the PD-1/PD-L1 pathway. This pathway is pivotal in immune evasion by tumors, making it a prime target for therapeutic intervention.
- PD-L1 Inhibition : Research indicates that this compound can disrupt the binding between PD-1 and PD-L1, effectively enhancing T-cell responses against tumors. This was demonstrated through high-throughput screening assays and computational docking studies that revealed strong binding affinities to PD-L1.
- Collagen Biosynthesis Inhibition : Another significant finding suggests that the compound inhibits collagen biosynthesis, which is crucial in tumor microenvironment remodeling and metastasis. This inhibition could have implications for reducing tumor growth and spread.
In Vitro and In Vivo Studies
In vitro assays have confirmed the compound's efficacy in disrupting PD-1/PD-L1 interactions at low nanomolar concentrations. Additionally, in vivo studies using murine models have shown promising results in tumor regression when treated with this compound.
Case Study 1: PD-L1 Antagonism
A study published in Nature Communications investigated novel PD-L1 inhibitors, including derivatives similar to this compound. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, demonstrating their potential as effective immunotherapeutic agents .
Case Study 2: Collagen Inhibition
In another study focused on fibrosis-related conditions, this compound was shown to inhibit collagen production in fibroblast cell lines. This effect was attributed to the downregulation of TGF-beta signaling pathways, which are crucial for collagen synthesis .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison of Biological Activities
Compound Name | Mechanism of Action | Efficacy (IC50) |
---|---|---|
This compound | PD-L1 inhibition; collagen biosynthesis inhibition | Low nanomolar |
BMS1166 | PD-L1 inhibition | Low nanomolar |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid | Similar PD-L1 targeting | Moderate nanomolar |
Aplicaciones Científicas De Investigación
Cancer Therapy
Recent studies have demonstrated that compounds containing the fluoropyrrolidine moiety exhibit significant anticancer properties. For instance, derivatives similar to (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit fibroblast activation protein (FAP), which is overexpressed in various tumors. The compound SB03045, which incorporates a similar fluoropyrrolidine structure, showed promising results in tumor uptake and specificity, suggesting that modifications to the pyrrolidine framework can enhance therapeutic efficacy against cancer .
Inhibition of Parasitic Infections
Another significant application of this compound is its role as an inhibitor of Toxoplasma gondii, a parasite responsible for toxoplasmosis. A new series of bicyclic pyrrolidine inhibitors targeting the enzyme phenylalanyl-tRNA synthetase have shown efficacy in inhibiting parasite growth. These inhibitors demonstrated high concentrations in the brain when administered orally to mice, indicating their potential for treating central nervous system infections caused by Toxoplasma .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various fluorinated pyrrolidine derivatives, including those based on this compound. These derivatives were shown to possess potent inhibitory activity against FAP, with IC50 values indicating their effectiveness in reducing tumor proliferation .
Case Study 2: Toxoplasmosis Treatment
Research focusing on the pharmacokinetics of bicyclic pyrrolidine inhibitors revealed that compounds derived from the (2S,4R)-fluoropyrrolidine scaffold achieved brain concentrations significantly exceeding the effective concentration required for therapeutic action. This suggests that such compounds could offer new avenues for treating parasitic infections that affect the brain .
Data Tables
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEQUGHYFSTTQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405731 | |
Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203866-20-0 | |
Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.